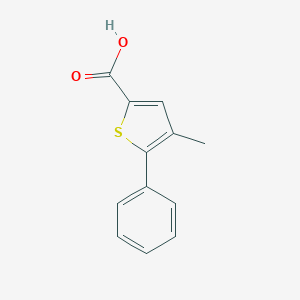

4-Methyl-5-phenylthiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-7-10(12(13)14)15-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQAYKRLPQFBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356337 | |

| Record name | 4-methyl-5-phenylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40133-12-8 | |

| Record name | 4-methyl-5-phenylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Methyl-5-phenylthiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-5-phenylthiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document outlines a plausible and detailed synthetic pathway, experimental protocols, and expected analytical data for the target compound and its intermediate.

Synthesis

The synthesis of this compound can be achieved through a two-step process. The first step involves the construction of the substituted thiophene ring system to form an ester precursor, ethyl 4-methyl-5-phenylthiophene-2-carboxylate, via a Fiesselmann-type thiophene synthesis. The subsequent step is the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Synthesis of Ethyl 4-methyl-5-phenylthiophene-2-carboxylate

A plausible route to the ethyl ester precursor is the reaction of a β-ketoester with a thioglycolate derivative. Specifically, the reaction of ethyl 2-chloro-3-oxo-3-phenylbutanoate with ethyl thioglycolate in the presence of a base can yield the desired tetrasubstituted thiophene.

Reaction Scheme:

(Intermediate: Ethyl 4-methyl-5-phenylthiophene-2-carboxylate) --[Base Hydrolysis]--> (Final Product: this compound)

Spectral Analysis of 4-Methyl-5-phenylthiophene-2-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-methyl-5-phenylthiophene-2-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development and materials science. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supported by established principles and spectral information from analogous compounds. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectral Data

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following data tables are based on predictions derived from closely related structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal signals corresponding to the aromatic protons of the phenyl and thiophene rings, the methyl group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - |

| Thiophene-H3 | 7.8 - 8.0 | Singlet | - |

| Phenyl-H (ortho) | 7.5 - 7.7 | Multiplet | |

| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet | |

| Methyl (-CH₃) | 2.4 - 2.6 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carboxylic acid carbonyl, the aromatic carbons of both rings, and the methyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Thiophene-C5 | 140 - 150 |

| Thiophene-C2 | 135 - 145 |

| Thiophene-C4 | 130 - 140 |

| Phenyl-C (ipso) | 130 - 135 |

| Phenyl-C (ortho, meta, para) | 125 - 130 |

| Thiophene-C3 | 120 - 130 |

| Methyl (-CH₃) | 15 - 20 |

Table 3: Predicted IR Absorption Data

The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (Carboxylic Acid) | 1200 - 1300 | Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Alkyl) | 2850 - 3000 | Medium |

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected to be prominent.

| m/z Value | Predicted Assignment |

| 232 | [M]⁺ (Molecular Ion) |

| 215 | [M - OH]⁺ |

| 187 | [M - COOH]⁺ |

| 115 | [C₉H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron ionization (EI) is a common technique for this type of molecule.

-

Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Ionize the sample in the ion source.

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

The high-resolution mass spectrometry (HRMS) can be used for the determination of the exact mass and elemental composition.

-

Visualizations

The following diagrams illustrate the logical workflow of spectral analysis and the structural correlations of the target molecule.

Crystal Structure of 4-Methyl-5-phenylthiophene-2-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-Methyl-5-phenylthiophene-2-carboxylic acid. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of December 2025, this document outlines the expected molecular geometry, potential intermolecular interactions, and the experimental and computational methodologies that would be employed for its structural elucidation. By examining closely related thiophene derivatives, we can infer and discuss the likely structural characteristics of the title compound, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

Thiophene-based compounds are a significant class of heterocyclic molecules widely explored in drug discovery and materials science due to their diverse biological activities and unique electronic properties. The substituent pattern on the thiophene ring plays a crucial role in determining the molecule's conformation, crystal packing, and, consequently, its physicochemical and biological properties. This compound combines the structural features of a carboxylic acid, a methyl group, and a phenyl ring attached to a central thiophene scaffold. Understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and the development of novel materials.

This guide will detail the anticipated structural features and the standard experimental and computational workflows used to analyze such crystalline solids.

Predicted Molecular and Crystal Structure

Based on the analysis of analogous thiophene-carboxylic acid derivatives, the crystal structure of this compound is expected to exhibit several key features.

Molecular Geometry

The core of the molecule consists of a planar thiophene ring. The phenyl group at the 5-position is likely to be twisted with respect to the thiophene ring due to steric hindrance with the adjacent methyl group at the 4-position. The carboxylic acid group at the 2-position will have its own planarity, but its orientation relative to the thiophene ring can vary.

Table 1: Predicted Bond Lengths and Angles

| Feature | Predicted Value (Å) |

| C-S (thiophene) | 1.70 - 1.74 |

| C=C (thiophene) | 1.36 - 1.38 |

| C-C (thiophene) | 1.42 - 1.45 |

| C(thiophene)-C(phenyl) | 1.48 - 1.50 |

| C(thiophene)-C(COOH) | 1.47 - 1.49 |

| C=O (carboxyl) | 1.20 - 1.23 |

| C-O (carboxyl) | 1.30 - 1.34 |

Note: These values are estimations based on related structures and may vary in the actual crystal structure.

Intermolecular Interactions

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. Therefore, the most prominent intermolecular interaction anticipated in the crystal structure is the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. These dimers are a common supramolecular synthon in the crystal engineering of carboxylic acids.

Furthermore, π-π stacking interactions between the phenyl and/or thiophene rings of neighboring molecules may contribute to the overall crystal packing. C-H···O and C-H···π interactions are also likely to be present, further stabilizing the three-dimensional crystal lattice.

Experimental Protocols

The definitive determination of the crystal structure of this compound would necessitate the following experimental procedures.

Synthesis and Crystallization

A potential synthetic route to this compound could involve a multi-step process starting from commercially available thiophene derivatives. The general workflow for such a synthesis is outlined below.

Caption: Generalized synthetic and crystallization workflow.

Single crystals suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. A variety of solvents would be screened to find the optimal conditions for crystal growth.

X-ray Diffraction Analysis

The experimental workflow for determining the crystal structure using single-crystal X-ray diffraction is a well-established process.

Caption: Standard workflow for single-crystal X-ray diffraction.

A suitable single crystal would be mounted on a diffractometer, and diffraction data would be collected at a specific temperature (typically 100 K to reduce thermal motion). The collected data would then be processed to determine the unit cell parameters and space group. The structure would be solved using direct methods or other algorithms and subsequently refined to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

Table 2: Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

| Chemical formula | C₁₂H₁₀O₂S |

| Formula weight | 218.27 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(5) |

| β (°) | 105.67(2) |

| Volume (ų) | 1018.9(6) |

| Z | 4 |

| Calculated density (g/cm³) | 1.423 |

| Absorption coefficient (mm⁻¹) | 0.25 |

| F(000) | 456 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Note: This table presents hypothetical data for illustrative purposes only.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for understanding its likely structural characteristics and the methodologies required for its elucidation. The anticipated formation of carboxylic acid dimers and the potential for π-π stacking interactions are key features that will influence its solid-state properties. The detailed experimental and computational workflows described herein represent the standard approach to characterizing the crystal structure of novel organic compounds, providing a roadmap for future research in this area. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of structure-property relationships in this important class of molecules.

Physical and chemical properties of 4-Methyl-5-phenylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-phenylthiophene-2-carboxylic acid, a substituted thiophene derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique structural features, combining a thiophene core with methyl and phenyl substitutions, offer a platform for the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize the key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂S | [1][2] |

| Molecular Weight | 218.27 g/mol | [3] |

| CAS Number | 40133-12-8 | [1][2] |

| Boiling Point | 376.2 °C at 760 mmHg | [4] |

| Flash Point | 181.3 °C | [4] |

| Refractive Index | 1.622 | [4] |

| Predicted pKa | As a carboxylic acid derivative of thiophene, the pKa is predicted to be in the acidic range, likely between 3 and 5, influenced by the electron-withdrawing nature of the thiophene ring and the phenyl group. However, an experimentally determined value is not readily available in the literature. | |

| Solubility | Data on the quantitative solubility of this compound in water and various organic solvents is not extensively documented. Based on its structure, it is expected to have low solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (DMSO), and alcohols. |

Table 1: Physical Properties of this compound

| Property | Description |

| Appearance | Solid (form not specified in available literature) |

| Stability | Expected to be stable under standard laboratory conditions. |

Table 2: Chemical Properties of this compound

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for this exact compound are not widely published, the expected spectral characteristics can be inferred from the known properties of similar structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl and thiophene rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the carboxylic acid group (typically in the 160-180 ppm region), as well as distinct signals for the carbons of the thiophene and phenyl rings, and a signal for the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching absorption around 1700 cm⁻¹. Characteristic C-H and C=C stretching and bending vibrations for the aromatic rings will also be present.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.27 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the thiophene and phenyl rings.

Experimental Protocols

The synthesis of this compound can be approached through several established methods for thiophene ring formation. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Below are detailed conceptual methodologies for key synthetic strategies that could be adapted for the synthesis of the target molecule.

General Synthetic Strategies for the Thiophene Ring

Several named reactions are fundamental to the synthesis of substituted thiophenes and can be adapted for the preparation of this compound.

-

Gewald Synthesis: This versatile method involves the condensation of a ketone or aldehyde with an active methylene compound (like a cyanoacetate) in the presence of elemental sulfur and a base. For the target molecule, a potential precursor could be a β-keto ester or a related compound that can react with a sulfur source to form the substituted thiophene ring.

-

Fiesselmann Thiophene Synthesis: This approach utilizes the reaction of a β-keto ester with a thioglycolic acid derivative. This method is particularly useful for synthesizing 3-hydroxythiophene-2-carboxylates, which can be further modified.

-

Hinsberg Thiophene Synthesis: This synthesis involves the reaction of a 1,2-dicarbonyl compound with a thiodiacetate derivative.

-

Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.

Hypothetical Synthesis of this compound

A plausible synthetic route could involve a multi-step process starting from more readily available precursors. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Methodologies (Hypothetical):

Step 1: Synthesis of a 1,4-dicarbonyl precursor A Claisen condensation between a phenylacetic acid ester and methyl acetoacetate could be employed to generate a suitable 1,4-dicarbonyl intermediate.

-

Materials: Sodium ethoxide, ethanol, ethyl phenylacetate, methyl acetoacetate.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add a mixture of ethyl phenylacetate and methyl acetoacetate dropwise to the sodium ethoxide solution at a controlled temperature.

-

Reflux the reaction mixture for several hours.

-

After cooling, pour the mixture into a solution of hydrochloric acid and ice.

-

Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

-

Step 2: Paal-Knorr Thiophene Synthesis The resulting 1,4-dicarbonyl compound would then be cyclized using a sulfurizing agent.

-

Materials: 1,4-dicarbonyl precursor, Lawesson's reagent or phosphorus pentasulfide, toluene.

-

Procedure:

-

Dissolve the 1,4-dicarbonyl precursor in an inert solvent such as toluene.

-

Add Lawesson's reagent or phosphorus pentasulfide portion-wise.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction, filter off any solids, and wash the filtrate.

-

Purify the resulting thiophene ester by column chromatography.

-

Step 3: Hydrolysis to the Carboxylic Acid The final step involves the hydrolysis of the ester to the desired carboxylic acid.

-

Materials: Thiophene ester, sodium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

Dissolve the thiophene ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and reflux the mixture.

-

After the reaction is complete (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure this compound.

-

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in publicly available literature, the thiophene scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. Derivatives of thiophene-2-carboxylic acid have been investigated for a range of therapeutic applications.

Potential Areas of Biological Relevance:

-

Anti-inflammatory Activity: Many thiophene derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of this compound make it a candidate for investigation in this area.

-

Antimicrobial Activity: The thiophene ring is a component of various antimicrobial agents. The lipophilicity imparted by the phenyl and methyl groups, combined with the acidic functionality, could contribute to potential antibacterial or antifungal effects.

-

Anticancer Activity: Substituted thiophenes have been explored as potential anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a thiophene-based anti-inflammatory agent.

Caption: Hypothetical inhibition of inflammatory pathways by a thiophene derivative.

Conclusion

This compound is a compound with significant potential for further investigation in both medicinal chemistry and materials science. This technical guide has summarized its known physical and chemical properties and provided a framework for its synthesis and analysis based on established chemical principles. The lack of extensive biological data highlights a clear opportunity for future research to explore the therapeutic potential of this and related substituted thiophene derivatives. The methodologies and conceptual frameworks presented herein are intended to serve as a valuable resource for scientists and researchers embarking on the study of this promising molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Methyl-5-phenylthiophene-2-carboxylic Acid in Organic Solvents

Introduction

4-Methyl-5-phenylthiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound with potential applications in pharmaceutical research and material science.[1] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. Solubility dictates the choice of solvent for reactions, crystallization, and the preparation of solutions for various assays. This guide outlines the methodologies for determining the solubility of this compound and presents a template for organizing the resulting data.

Data Presentation

A systematic presentation of solubility data is essential for easy comparison and interpretation. The following table illustrates how quantitative solubility data for this compound should be structured.

Table 1: Solubility of this compound in Various Organic Solvents (Illustrative Data)

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | 25 | Data not available | Data not available | Equilibrium Solubility |

| Ethanol | 25 | Data not available | Data not available | Equilibrium Solubility |

| Acetone | 25 | Data not available | Data not available | Equilibrium Solubility |

| Isopropanol | 25 | Data not available | Data not available | Equilibrium Solubility |

| Ethyl Acetate | 25 | Data not available | Data not available | Equilibrium Solubility |

| Toluene | 25 | Data not available | Data not available | Equilibrium Solubility |

| Acetonitrile | 25 | Data not available | Data not available | Equilibrium Solubility |

| Dichloromethane | 25 | Data not available | Data not available | Equilibrium Solubility |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Equilibrium Solubility |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Equilibrium Solubility |

Experimental Protocols

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)[2]

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to ensure equilibrium is reached. A common practice is to agitate for at least 24 to 48 hours.[3] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples does not change significantly.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to bring the concentration within the working range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

General Solubility Tests:

For a more qualitative understanding, simple solubility tests can be performed.[4][5][6] These tests involve adding a small amount of the compound (e.g., 25 mg) to a small volume of the solvent (e.g., 0.75 mL) and observing whether it dissolves at room temperature with vigorous shaking.[4] This can provide a preliminary assessment of solubility (e.g., soluble, partially soluble, or insoluble).

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining equilibrium solubility.

References

An In-depth Technical Guide on the Discovery and History of Substituted Thiophene Carboxylic Acids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of substituted thiophene carboxylic acids. From the initial discovery of the thiophene nucleus by Viktor Meyer in 1882, this class of compounds has evolved into a cornerstone of medicinal chemistry. Thiophene carboxylic acids serve as crucial scaffolds in a variety of therapeutic agents, acting as bioisosteres for phenyl rings and enabling nuanced modulation of pharmacological targets. This document details the foundational synthetic methodologies, presents in-depth case studies on the anti-inflammatory drug Tiaprofenic Acid and the modern application of thiophene derivatives as FTO inhibitors in oncology, and provides detailed experimental protocols and quantitative data to support researchers in the field.

The Discovery of the Thiophene Nucleus

The history of thiophene begins not with its synthesis, but with its discovery as an impurity in benzene derived from coal tar. In 1882, Viktor Meyer observed that the well-known "indophenin" blue dye reaction, which occurred when mixing crude benzene with isatin and sulfuric acid, failed when highly purified benzene was used.[1][2][3] This led him to correctly deduce the presence of a sulfur-containing contaminant responsible for the color change. Meyer successfully isolated this new five-membered heterocyclic compound and named it "thiophene," derived from the Greek words theion (sulfur) and phaino (to appear or shine).[3][4][5] This discovery marked the beginning of a rich field of heterocyclic chemistry. In the years following, Meyer and his collaborators published over 100 articles on thiophene and its derivatives, culminating in his 1888 book, Die Thiophengruppe.[1][5]

Foundational Syntheses of the Thiophene Ring

The construction of the thiophene ring is central to accessing its derivatives. Several classical methods were developed that remain relevant today.

2.1 Paal-Knorr Thiophene Synthesis The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6][7] This method is effective for producing a variety of substituted thiophenes. The reaction proceeds through the thionation of one or both carbonyl groups, followed by cyclization and dehydration to form the aromatic ring.[7][8]

2.2 Gewald Aminothiophene Synthesis Reported by Karl Gewald in 1966, this multicomponent reaction is a highly efficient method for synthesizing 2-aminothiophenes.[9][10] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[11][12] The reaction begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[10][11] The resulting 2-aminothiophenes are versatile intermediates that can be further modified, for instance, by converting the amino group into other functionalities or by manipulating the ester to form a carboxylic acid.[13][14]

The Emergence of Substituted Thiophene Carboxylic Acids in Medicinal Chemistry

The thiophene ring is a "privileged" scaffold in drug discovery, largely due to its role as a bioisostere of a benzene ring. It shares similarities in size, planarity, and aromaticity, yet its heteroatom introduces distinct electronic properties, polarity, and potential for hydrogen bonding. Thiophene-2-carboxylic acid, in particular, has been a foundational building block for numerous pharmaceuticals, including anti-inflammatory agents, antivirals, and anticancer drugs.[4][15]

Case Study 1: Tiaprofenic Acid - An Anti-Inflammatory Agent

Tiaprofenic acid (5-benzoyl-α-methyl-2-thiopheneacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, developed for the treatment of pain and inflammation associated with conditions like arthritis.[16][17] Its development highlights a classic application of the thiophene scaffold in mimicking phenyl-containing drugs like ibuprofen.

4.1 Key Synthetic Routes Multiple industrial syntheses for tiaprofenic acid have been developed, often starting from thiophene. A common strategy involves a multi-step process including Friedel-Crafts acylation, introduction of the α-methylacetic acid side chain, and a final benzoylation step.

4.2 Detailed Experimental Protocol: Synthesis via Propionylation and Rearrangement The following protocol is a composite representation based on common patented industrial methods.[16]

-

Step 1: Synthesis of 2-Propionylthiophene: To a 250mL flask, add thiophene (32mL, 0.4mol), propionic anhydride (64mL, 0.5mol), phosphoric acid (4mL), and phosphorus pentoxide (0.8g, 6mmol). Heat the mixture to reflux at 95-100°C. The reaction is typically complete within 6-8 hours. After cooling to room temperature, quench the reaction with 100mL of water. Extract the product with dichloromethane (3 x 50mL). The combined organic layers are washed with 15% NaOH solution and saturated brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 2-propionylthiophene.

-

Step 2: Synthesis of α-Bromo-2-propionylthiophene: Dissolve 2-propionylthiophene (14g, 0.1mol) in 60mL of diethyl ether in a 250mL flask. Cool the system to 0°C in an ice-salt bath and add anhydrous aluminum trichloride (1.4g, 0.01mol). Add bromine (8g, 0.1mol) dropwise with stirring. The reaction progress is indicated by the dissipation of the bromine color. After the addition is complete, the reaction is worked up to isolate the α-bromo intermediate.

-

Step 3: Ketal Protection and Rearrangement: The crude α-bromo-2-propionylthiophene (44.0g, 0.2mol) is dissolved in toluene (240mL) with p-toluenesulfonic acid (4.4g). The mixture is heated to reflux, and ethylene glycol (2 equivalents) is added. Reflux is maintained for 12 hours. After cooling, the organic layer is washed with saturated brine, dried, and concentrated to yield the ketal-protected intermediate. This intermediate undergoes rearrangement, often catalyzed by cuprous oxide, to form the precursor to the acetic acid side chain.

-

Step 4: Friedel-Crafts Benzoylation: The rearranged intermediate is subjected to a Friedel-Crafts reaction with benzoyl chloride, typically using a Lewis acid catalyst like aluminum trichloride, to install the 5-benzoyl group.

-

Step 5: Hydrolysis and Acidification: The final ester or ketal intermediate is hydrolyzed using a strong base (e.g., NaOH or KOH solution) followed by careful acidification with HCl to a pH of 2. This step removes the protecting group and forms the carboxylic acid, which precipitates and can be collected by filtration to yield tiaprofenic acid.[18]

4.3 Quantitative Data Summary

| Step/Parameter | Reported Yield | Melting Point (°C) | Reference |

| Overall Yield (from thiophene) | 71% | - | [18] |

| Ketal Formation (Step 3) | 99.3% | - | [16] |

| Hydrolysis/Decarboxylation | 84-89% | - | [18] |

| Final Product (Tiaprofenic Acid) | - | 95-97 | [18] |

Note: Yields are highly dependent on the specific patented process.

Case Study 2: Thiophene Carboxylic Acids as FTO Inhibitors for Acute Myeloid Leukemia (AML)

A modern application of this scaffold is in the development of inhibitors for the fat mass and obesity-associated protein (FTO), an RNA demethylase. FTO is overexpressed in certain subtypes of AML and acts as an oncogene.[19][20]

5.1 The Role of FTO in AML FTO removes the N⁶-methyladenosine (m⁶A) modification from messenger RNA (mRNA).[21] In AML, FTO targets the transcripts of key regulatory genes, such as ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha).[19][22] By removing the m⁶A marks, which can signal for mRNA degradation, FTO stabilizes these transcripts. However, in the context of leukemogenesis, it negatively regulates their expression, leading to a decrease in the ASB2 and RARA proteins.[19][22] This reduction blocks myeloid differentiation and enhances the expression of oncogenes like MYC, thereby promoting leukemia cell proliferation and survival.[22][23] Inhibiting FTO with small molecules restores m⁶A levels, promotes the expression of differentiation-associated genes, and shows potent antileukemia activity.[20][21]

5.2 Signaling Pathway Diagram

5.3 Discovery and Structure-Activity Relationship (SAR) Researchers have identified 3-arylaminothiophenic-2-carboxylic acid derivatives as a new class of potent FTO inhibitors.[21] Structure-activity relationship (SAR) studies have explored modifications to the aryl amino group and other positions on the thiophene ring to optimize potency and selectivity. The carboxylic acid moiety is often crucial for binding to the active site of the enzyme.

5.4 Quantitative Biological Data The efficacy of novel inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) against the target enzyme and their antiproliferative effects on cancer cell lines.

| Compound Class | FTO IC₅₀ (µM) | Antiproliferative IC₅₀ (µM) | Cell Line | Reference |

| Acylhydrazone Scaffold (8t) | 7.1 - 9.4 | 0.35 | MOLM13 (AML) | [24] |

| Acylhydrazone Scaffold (8t) | 7.1 - 9.4 | 0.59 | NB4 (AML) | [24] |

| 3-Arylaminothiophenic acid | Potent Activity | Potent Activity | AML Cells | [21] |

5.5 Experimental Protocol: General FTO Inhibition Assay A common method to assess FTO inhibition is a biochemical assay that measures the demethylation of an m⁶A-containing oligonucleotide substrate.

-

Reagents: Recombinant human FTO protein, a single-stranded oligonucleotide substrate containing a central m⁶A modification, α-ketoglutarate, ascorbic acid, ammonium iron(II) sulfate, and a suitable buffer (e.g., HEPES).

-

Procedure: The FTO enzyme is pre-incubated with the test compound (e.g., a thiophene carboxylic acid derivative) at various concentrations in the reaction buffer for a set period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The demethylation reaction is initiated by the addition of the m⁶A-containing oligonucleotide substrate. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.

-

Detection: The reaction is quenched, and the amount of demethylated product (containing a standard adenosine) is quantified. This is often done using liquid chromatography-mass spectrometry (LC-MS/MS) or a fluorescence-based method where the removal of the methyl group allows for enzymatic cleavage and signal generation.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (e.g., DMSO). The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

From its serendipitous discovery in coal tar to its current status as a privileged scaffold in modern drug design, the thiophene ring system, particularly in the form of substituted carboxylic acids, has had a profound impact on chemistry and medicine. The historical development of foundational syntheses enabled the exploration of its chemical space, leading to key therapeutics like Tiaprofenic Acid. Today, this versatile core continues to fuel innovation, providing potent and selective inhibitors for challenging new targets like the FTO RNA demethylase in oncology. The ongoing exploration of novel synthetic routes and biological applications ensures that substituted thiophene carboxylic acids will remain a vital tool for researchers and drug development professionals for the foreseeable future.

References

- 1. riviste.fupress.net [riviste.fupress.net]

- 2. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. d-nb.info [d-nb.info]

- 13. benchchem.com [benchchem.com]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

- 15. Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation method of tiaprofenic acid - Eureka | Patsnap [eureka.patsnap.com]

- 17. tsijournals.com [tsijournals.com]

- 18. CN101177423A - Synthetic method of non-steroidal anti-inflammatory drug tiaprofen acid - Google Patents [patents.google.com]

- 19. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cityofhope.org [cityofhope.org]

- 21. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. FTO degrader impairs ribosome biogenesis and protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical calculations on the electronic structure of thiophene derivatives

An In-Depth Technical Guide to Theoretical Calculations on the Electronic Structure of Thiophene Derivatives

Executive Summary

Thiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural basis for numerous pharmaceuticals and organic electronic materials.[1][2][3] Understanding the electronic structure of these heterocyclic compounds is paramount for predicting their reactivity, stability, and potential as drug candidates or functional materials.[4][5] This technical guide provides a comprehensive overview of the theoretical and computational methods employed to elucidate the electronic properties of thiophene derivatives. It is intended for researchers, scientists, and drug development professionals who leverage computational chemistry to guide synthesis and functional analysis. The guide details common theoretical methodologies, summarizes key quantitative data from recent studies, and outlines the computational protocols necessary for such investigations.

Introduction to Thiophene Derivatives

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its derivatives are integral to a wide array of applications, from organic light-emitting diodes (OLEDs) and solar cells to a multitude of FDA-approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1][2] The electronic properties of the thiophene ring, influenced by various substituents, dictate its biological activity and material function.[6] Theoretical calculations provide a powerful, cost-effective means to probe these properties, offering insights that guide the rational design of novel compounds with tailored characteristics.[7]

Theoretical Methods for Electronic Structure Calculation

The electronic structure of thiophene derivatives is primarily investigated using quantum chemical methods. These ab initio and semi-empirical approaches solve approximations of the Schrödinger equation to determine molecular properties.[8][9]

-

Density Functional Theory (DFT): DFT is the most widely used method for studying thiophene derivatives due to its favorable balance of accuracy and computational cost.[10] It calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. The B3LYP hybrid functional is frequently employed, often paired with basis sets like 6-31G*, 6-311G(d,p), or 6-311++G(d,p) to achieve reliable results for geometries, orbital energies, and other electronic properties.[6][10]

-

Hartree-Fock (HF) Theory: HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While foundational, it neglects electron correlation, which can affect the accuracy of certain predictions. It is often used as a starting point for more advanced methods.[11]

-

Semi-empirical Methods: Methods like AM1 are computationally less demanding and can be applied to larger systems. They use parameters derived from experimental data to simplify calculations. These are useful for initial screenings, though they are generally less accurate than DFT or HF.[6]

-

Time-Dependent DFT (TD-DFT): To study excited states and predict electronic absorption spectra (UV-Vis), TD-DFT is the standard approach. It provides information on vertical excitation energies and oscillator strengths, which can be compared with experimental spectroscopic data.[12][13]

Key Electronic Properties and Their Significance

Theoretical calculations yield several quantitative descriptors that characterize the electronic nature of thiophene derivatives.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate an electron (ionization potential), while the LUMO energy (ELUMO) relates to the ability to accept an electron (electron affinity). A higher EHOMO suggests greater reactivity towards electrophiles.[14]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap generally implies a softer, more polarizable, and more reactive molecule.[14][15] In materials science, this gap is analogous to the band gap of a semiconductor.[16]

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity indices can be derived, including chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). These descriptors, based on conceptual DFT, provide a quantitative framework for comparing the reactivity of different derivatives.[14][16]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions, which is critical in drug-receptor binding.

Computational Workflow and Data Integration

The process of theoretically evaluating a thiophene derivative follows a structured workflow. This involves defining the molecular structure, selecting an appropriate computational method and basis set, performing the calculation, and analyzing the output to derive meaningful chemical and physical insights. These computational results are then ideally correlated with experimental data (e.g., spectroscopy, cyclic voltammetry) to validate the theoretical model.

Caption: A typical workflow for the theoretical analysis of thiophene derivatives.

Quantitative Data Summary

The tables below summarize representative quantitative data from various theoretical studies on thiophene and its derivatives, illustrating the impact of different computational methods and substituents on key electronic properties.

Table 1: Calculated Bond Lengths (in Å) of Thiophene using Various Methods

| Bond | DFT/B3LYP[11] | Ab initio/HF[11] | MP2[17] | Experimental[11] |

| C=C | 1.345 - 1.358 | ~1.35 | ~1.37 | ~1.37 |

| C-C | 1.43 - 1.45 | ~1.42 | ~1.42 | 1.423 |

| C-S | 1.801 - 1.854 | ~1.71 | ~1.72 | 1.714 |

| C-H | ~1.077 | ~1.07 | ~1.08 | 1.078 |

Table 2: Calculated Frontier Orbital Energies (in eV) for Various Thiophene Derivatives

| Compound | Method/Basis Set | EHOMO | ELUMO | ΔE (Gap) | Reference |

| Thiophene | B3LYP/3-21G | -6.46 | -0.26 | 6.20 | [11] |

| Thiophene Sulfonamide Derivative 3 | B3LYP/6-311G(d,p) | -7.11 | -2.46 | 4.65 | [14] |

| Thiophene Sulfonamide Derivative 7 | B3LYP/6-311G(d,p) | -6.21 | -2.77 | 3.44 | [14] |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | B3LYP/6-311++G(d,p) | -4.994 | -1.142 | 3.852 | [10][18] |

| Fused Thiophene (DFPT-TTA) | B3LYP/6-31G(d,p) | -5.46 | -2.71 | 2.75 | [19] |

| Fused Thiophene (DFPT-DTT) | B3LYP/6-31G(d,p) | -5.73 | -2.57 | 3.16 | [19] |

Computational Protocols

Reproducibility and accuracy in theoretical calculations hinge on a detailed and precise methodology. Below are examples of computational protocols as cited in the literature.

Protocol Example 1: DFT Calculation for Reactivity Analysis [10]

-

Software: Gaussian 09W, GaussView 6.0.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional (B3LYP).

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

The initial molecular structure is drawn using GaussView and a preliminary geometry optimization is performed.

-

The final geometry is fully optimized in the gas phase using the specified functional and basis set without any symmetry constraints.

-

A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

From the final output, the energies of the HOMO and LUMO are extracted.

-

Global reactivity descriptors (hardness, chemical potential, etc.) are calculated from the HOMO/LUMO energies.

-

Molecular orbitals and MEP maps are generated for visualization.

-

Protocol Example 2: TD-DFT Calculation for Absorption Spectra [13]

-

Software: Gaussian 09.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional/Basis Set: B3LYP/6-31G(d).

-

Solvent Model: A Polarizable Continuum Model (PCM) can be used to simulate solvent effects (e.g., THF).

-

Procedure:

-

Perform a ground-state geometry optimization using DFT as described in Protocol 1.

-

Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a specified number of excited states (e.g., the first 20 singlet states).

-

The calculated excitation energies (in eV) are converted to wavelengths (in nm) to predict the absorption maxima (λmax).

-

The results are compared with the experimental UV-Vis absorption spectrum.

-

Application in Drug Development

In drug development, theoretical calculations on thiophene derivatives provide crucial insights that guide the design-synthesize-test cycle. By predicting how substituent changes will affect electronic properties, researchers can prioritize the synthesis of compounds with a higher likelihood of desired activity and bioavailability. For instance, calculations can predict a molecule's reactivity and metabolic stability or model its interaction with a biological target.

Caption: Integration of theoretical calculations into the drug discovery pipeline.

By using DFT calculations to determine Fukui functions, researchers can identify the most reactive sites within a thiophene derivative for both nucleophilic and electrophilic attacks.[10] This information is vital for understanding potential metabolic pathways and for designing prodrugs or analogues with improved stability. This predictive power significantly accelerates the identification of promising drug candidates for various therapeutic areas, including cancer, inflammation, and infectious diseases.[1][15]

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsr.net [ijsr.net]

- 3. researchgate.net [researchgate.net]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and anticancer evaluation of thiophene-based hydrazones: An integrated ADMET, DFT and molecular docki… [ouci.dntb.gov.ua]

- 8. 1.2 Electronic structure calculations [web.ornl.gov]

- 9. Electronic Structure Calculations for Solids and Molecules [cambridge.org]

- 10. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchps.com [jchps.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 15. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Thermochemical Profile of 4-Methyl-5-phenylthiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical analysis of 4-Methyl-5-phenylthiophene-2-carboxylic acid. In the absence of direct experimental thermochemical data for this specific compound, this guide leverages data from structurally related thiophene derivatives to establish a comparative analysis. Detailed experimental protocols for key thermochemical techniques—bomb calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)—are provided to facilitate future research. Furthermore, this guide discusses the application of computational methods for the theoretical estimation of thermochemical properties.

Introduction

This compound is a substituted thiophene carboxylic acid. Thiophene derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. A thorough understanding of the thermochemical properties of such compounds is crucial for drug development, process safety, and material stability assessments. This guide aims to provide a foundational understanding of the thermochemical characteristics of the title compound by examining available data on analogous structures and outlining the methodologies for its empirical determination.

Comparative Thermochemical Data

| Compound | Molecular Formula | ΔfH°m (cr, 298.15 K) / kJ·mol⁻¹ | ΔsubH°m (298.15 K) / kJ·mol⁻¹ | ΔfH°m (g, 298.15 K) / kJ·mol⁻¹ |

| 2-Thiophenecarboxylic acid | C₅H₄O₂S | -350.4 ± 1.4[1] | 91.2 ± 1.3[1] | -259.2 ± 1.9[1] |

| 3-Thiophenecarboxylic acid | C₅H₄O₂S | -353.7 ± 1.4[1] | 91.9 ± 0.9[1] | -261.8 ± 1.7[1] |

| 3-Methyl-2-thiophenecarboxylic acid | C₆H₆O₂S | -393.6 ± 1.7 | 98.0 ± 0.4 | -295.6 ± 1.8 |

| 5-Methyl-2-thiophenecarboxylic acid | C₆H₆O₂S | -395.7 ± 1.6 | 101.9 ± 0.3 | -293.8 ± 1.6 |

| 2,5-Thiophenedicarboxylic acid | C₆H₄O₄S | -761.3 ± 1.8 | 128.7 ± 2.2 | -632.6 ± 2.8 |

Data for 3-Methyl-2-thiophenecarboxylic acid, 5-Methyl-2-thiophenecarboxylic acid, and 2,5-Thiophenedicarboxylic acid are sourced from studies on thiophene derivatives. The presence of the methyl and phenyl groups in this compound is expected to influence its enthalpy of formation relative to these compounds.

Experimental Protocols for Thermochemical Analysis

To determine the thermochemical properties of this compound, the following experimental procedures are recommended.

Rotating-Bomb Combustion Calorimetry

This technique is used to determine the enthalpy of combustion of sulfur-containing organic compounds. From this, the standard enthalpy of formation can be derived.

Methodology:

-

Sample Preparation: A pellet of the solid sample (approximately 0.5-1.0 g) is accurately weighed.

-

Fuse Wire: A nickel-chromium fuse wire is attached to the electrodes of the bomb, with a cotton thread hanging from the wire and touching the sample to ensure ignition.

-

Bomb Assembly: The sample crucible is placed in the bomb, and 1 cm³ of distilled water is added to dissolve the sulfur and nitrogen oxides produced during combustion. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen.

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of 3.04 MPa.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a constant temperature is reached.

-

Analysis: The energy of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (determined using a standard substance like benzoic acid) and corrections for the fuse wire ignition and the formation of nitric and sulfuric acids.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure changes in heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The temperature of the DSC cell is programmed to increase at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point. A purge gas (e.g., nitrogen) is used to maintain an inert atmosphere.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Analysis: The melting point is identified as the onset or peak temperature of the endothermic transition. The enthalpy of fusion is determined by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The pan is placed on the TGA balance.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which maximum mass loss occurs. The derivative of the TGA curve (DTG) can be used to more accurately identify these temperatures.

References

Conformational Analysis of Phenyl-Substituted Thiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-substituted thiophenes are a class of bicyclic aromatic compounds that have garnered significant attention in medicinal chemistry and materials science. Their utility is deeply rooted in their structural and electronic properties, which are, in turn, governed by the rotational conformation around the central carbon-carbon single bond connecting the phenyl and thiophene rings. This torsional or dihedral angle dictates the extent of π-conjugation between the two aromatic systems, influencing properties such as absorption and fluorescence spectra, and importantly, the molecule's three-dimensional shape, which is critical for its interaction with biological targets.[1] The thiophene ring is often employed as a bioisostere for a phenyl ring in drug design, offering potential advantages in terms of metabolic stability and pharmacokinetic properties.[2][3]

This technical guide provides a comprehensive overview of the methods employed in the conformational analysis of phenyl-substituted thiophenes. It details the key experimental and computational techniques used to determine conformational preferences, rotational energy barriers, and the influence of substituents on these parameters.

Core Concepts in Conformational Analysis

The conformational landscape of phenyl-substituted thiophenes is primarily defined by the dihedral angle (θ) between the planes of the two aromatic rings. The rotation around the C-C single bond is not free and is hindered by a combination of steric and electronic effects.

-

Steric Effects: The van der Waals repulsion between the ortho-substituents on the phenyl ring and the atoms of the thiophene ring is a major determinant of the preferred conformation.[4] Bulky substituents in these positions will favor a more twisted, non-planar conformation to alleviate steric strain.

-

Electronic Effects: The degree of π-conjugation between the rings favors a planar conformation. Electron-donating or electron-withdrawing substituents can modulate the electron density of the rings and influence the strength of this conjugative effect.[5]

The interplay of these effects results in a potential energy surface with minima corresponding to stable conformers and transition states corresponding to the energy barriers for interconversion.

Experimental Methodologies

The determination of the conformational properties of phenyl-substituted thiophenes relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, including precise bond lengths, bond angles, and the crucial dihedral angle between the phenyl and thiophene rings.[2][6]

Generalized Experimental Protocol:

-

Crystal Growth: High-quality single crystals of the phenyl-substituted thiophene derivative are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The ideal crystal size is typically in the range of 0.1 to 0.3 mm.[7]

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and diffraction data are collected as the crystal is rotated.[8]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and thermal parameters are refined iteratively to achieve the best fit between the observed and calculated diffraction patterns.[6]

-

Data Analysis: The final refined structure provides the precise dihedral angle between the phenyl and thiophene rings, as well as other geometric parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Several NMR techniques can be employed to gain insight into the conformational preferences and dynamics of phenyl-substituted thiophenes.

VT-NMR is used to determine the energy barriers to rotation around the C-C single bond.[9][10] At low temperatures, the rotation is slow on the NMR timescale, and distinct signals for different conformers may be observed. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. The coalescence temperature (Tc) and the chemical shift difference between the signals of the conformers (Δν) can be used to calculate the free energy of activation (ΔG‡) for the rotational process using the Eyring equation.[8][11][12]

Generalized Experimental Protocol:

-

Sample Preparation: A solution of the phenyl-substituted thiophene is prepared in a suitable deuterated solvent that has a wide temperature range (e.g., deuterated toluene, dichloromethane, or dimethylformamide).

-

Spectra Acquisition: A series of ¹H or ¹⁹F NMR spectra are acquired at different temperatures, starting from a low temperature where distinct signals for the conformers are observed, and gradually increasing the temperature through the coalescence point to a high temperature where a single sharp peak is observed.

-

Data Analysis: The coalescence temperature (Tc) and the chemical shift difference (Δν) at the low-temperature limit are determined. The rate constant (k) at coalescence is calculated using the equation k = πΔν/√2. The free energy of activation (ΔG‡) is then calculated using the Eyring equation: ΔG‡ = RTc[2.303 log(kTc/h) - 2.303 log(k)].

NOESY is a 2D NMR technique that detects through-space interactions between protons that are close to each other (typically < 5 Å).[13][14] This information can be used to determine the relative orientation of the phenyl and thiophene rings in the preferred solution-state conformation. For example, an NOE between a proton on the ortho position of the phenyl ring and a proton on the thiophene ring would indicate a conformation where these protons are in close proximity.

Generalized Experimental Protocol:

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent. The concentration should be optimized to give good signal-to-noise without causing aggregation.

-

Spectrum Acquisition: A 2D NOESY spectrum is acquired. A key parameter is the mixing time, which determines the extent of NOE buildup. The optimal mixing time depends on the size of the molecule and should be chosen to maximize the desired cross-peaks.[13]

-

Data Analysis: The presence and intensity of cross-peaks between protons on the phenyl and thiophene rings are analyzed to deduce the preferred conformation(s) in solution.

Computational Methodology: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the conformational landscape.[15][16] DFT calculations can be used to:

-

Calculate the potential energy surface for rotation around the C-C bond.

-

Determine the geometries and relative energies of stable conformers and transition states.

-

Predict rotational energy barriers.

-

Investigate the influence of different substituents on conformational preferences.

Generalized Computational Protocol:

-

Structure Building: A 3D model of the phenyl-substituted thiophene molecule is constructed.

-

Conformational Search (Optional but Recommended): For flexible molecules, a conformational search can be performed to identify low-energy starting structures.

-

Geometry Optimization: The geometry of the molecule is optimized to find the minimum energy structure. A popular and reliable functional for this purpose is B3LYP, often paired with a basis set such as 6-31G* or larger.[15]

-

Torsional Scan (Potential Energy Surface Scan): To determine the rotational barrier, a relaxed torsional scan is performed. The dihedral angle between the phenyl and thiophene rings is systematically varied (e.g., in 10° or 15° increments), and at each step, the rest of the molecule's geometry is optimized. This generates a plot of energy versus dihedral angle.[15][17]

-

Transition State Search and Frequency Calculation: The maxima on the potential energy surface from the torsional scan correspond to transition states. These can be further optimized using a transition state search algorithm. A frequency calculation is then performed to confirm that the structure is a true transition state (one imaginary frequency). The energy difference between the ground state and the transition state gives the rotational energy barrier.

Data Presentation

The following tables summarize representative quantitative data for the conformational analysis of phenyl-substituted thiophenes.

Table 1: Dihedral Angles of Phenyl-Substituted Thiophenes Determined by X-ray Crystallography

| Compound | Substituent(s) | Dihedral Angle (θ) [°] | Reference |

| 5-(Phenylsulfonyl)-5,6-dihydrobenzo[7][9]thieno[3,2-j]phenanthridine | Phenylsulfonyl | 88.1 | [15] |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | Phenyl, Phenylamino, Acetyl, Ethyl carboxylate | 55.3 (between thiophene and 3-phenyl) | [11] |

| 2,5-dianthrylthiophene | 9-anthryl | 60.1, 65.7 | [18] |

| 2,5-bis(10-methylanthracen-9-yl)thiophene | 10-methylanthracen-9-yl | 83.2, 85.1 | [18] |

Table 2: Calculated Rotational Energy Barriers of Phenyl-Substituted Thiophenes

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| Biphenyl (for comparison) | MP2(full)/aug-cc-pVTZ//MP2(full)/6-311G(d,p) | 2.1 (at 0°), 2.2 (at 90°) | [17] |

| p-phenylthiophene dimer | MP2 | ~2.4 (10 kJ/mol) | [19] |

| N-methyl-N-benzhydrylformamide | M06-2X/6-311+G | 21.3 | [20][21] |

| ortho-iodo-N-benzhydrylformamide | M06-2X/6-311+G | 9.8 (Aryl rotation) | [20][21] |

Note: Data for a systematic series of substituted phenylthiophenes with varying electronic and steric properties is often spread across multiple publications. The values presented are illustrative examples.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the conformational analysis of phenyl-substituted thiophenes.

Caption: Workflow for Conformational Analysis.

Caption: Technique Selection Guide.

Conclusion

The conformational analysis of phenyl-substituted thiophenes is a critical aspect of understanding their chemical and physical properties, with significant implications for their application in drug discovery and materials science. A synergistic approach combining experimental techniques like single-crystal X-ray diffraction and variable-temperature NMR spectroscopy with computational methods such as DFT provides a robust framework for elucidating the conformational landscape of these important molecules. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the field, enabling a more informed and efficient investigation of this versatile class of compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 4. Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Part 3. A study of some erythro-2-thio-derivatives of 1,2-diphenylethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. homepages.gac.edu [homepages.gac.edu]

- 12. chemistry.montana.edu [chemistry.montana.edu]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. growingscience.com [growingscience.com]

- 17. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]